molecular formula C4H5ClN2S B3356838 2-Thiazolamine, 5-(chloromethyl)- CAS No. 69341-83-9

2-Thiazolamine, 5-(chloromethyl)-

Cat. No. B3356838
CAS RN: 69341-83-9
M. Wt: 148.61 g/mol
InChI Key: YNWQHHGSQCQVQD-UHFFFAOYSA-N
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Description

“2-Thiazolamine, 5-(chloromethyl)-” is a chemical compound with the molecular formula C4H5ClN2S and a molecular weight of 148.61 . It is also known as "5-Chloromethyl-thiazol-2-ylamine" .


Synthesis Analysis

The synthesis of thiazoline and thiazole derivatives, which include “2-Thiazolamine, 5-(chloromethyl)-”, has been reported in several studies . One common synthetic protocol involves the use of readily available and inexpensive substrates under mild reaction conditions . Another process for the preparation of 2-chloro-5-chloromethyl-thiazole, which is employed as an intermediate in the preparation of compounds having a pesticidal action, has been described in a patent .


Molecular Structure Analysis

The molecular structure of “2-Thiazolamine, 5-(chloromethyl)-” can be represented by the InChI string: InChI=1S/C4H5ClN2S . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Thiazolamine, 5-(chloromethyl)-” include a predicted boiling point of 299.7±15.0 °C and a predicted density of 1.455±0.06 g/cm3 . The compound also has a predicted acidity coefficient (pKa) of 4.29±0.10 .

Safety and Hazards

Safety data sheets suggest that “2-Thiazolamine, 5-(chloromethyl)-” may be harmful if swallowed and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

Thiazolidine derivatives, which include “2-Thiazolamine, 5-(chloromethyl)-”, have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .

properties

IUPAC Name

5-(chloromethyl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2S/c5-1-3-2-7-4(6)8-3/h2H,1H2,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWQHHGSQCQVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475761
Record name 2-Thiazolamine, 5-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69341-83-9
Record name 2-Thiazolamine, 5-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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